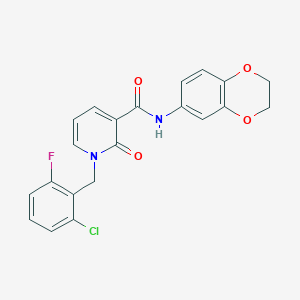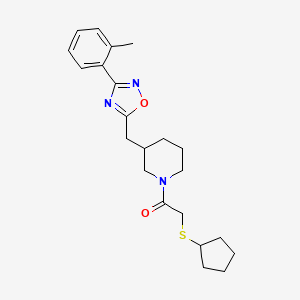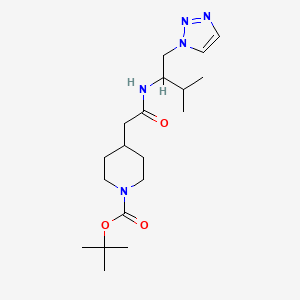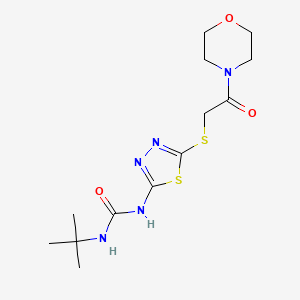![molecular formula C19H15BrN2O2S B2649587 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865181-32-4](/img/structure/B2649587.png)
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It also contains a prop-2-yn-1-yl group, which is a type of alkyne, and a phenoxy group, which is a type of ether .
Chemical Reactions Analysis
The terminal alkynes in compounds like this can undergo oxidative alkyne–alkyne coupling under certain conditions, such as in the presence of a copper catalyst .Aplicaciones Científicas De Investigación
Thiazolides as Anti-Infective Agents
Thiazolides, including derivatives modified from the parent compound nitazoxanide, have been explored for their broad spectrum of activities against various pathogens. These compounds have shown effectiveness against a range of helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. Notably, modifications to the thiazolide structure, such as replacing the nitro group with bromo- or chloro-groups, have yielded compounds with diverse biological activities. Some thiazolides have demonstrated efficacy against proliferating mammalian cells, suggesting potential applications in cancer therapy (Hemphill, Müller, & Müller, 2012).
Thiazolides in Cancer Research
Thiazolide compounds have been evaluated for their anticancer activities, with some studies focusing on their ability to induce apoptosis in cancer cell lines. For example, benzothiazole derivatives have been assessed for their antitumor effects, highlighting the potential of these compounds in cancer treatment strategies. The mechanisms by which these thiazolides exert their anticancer effects, including the induction of apoptosis and interactions with specific cellular targets such as the glutathione S-transferase Pi (GSTP1), are areas of active research (Brockmann et al., 2014).
Thiazolides in Antimicrobial Applications
Beyond their antiparasitic and anticancer potential, thiazolides have also been investigated for their antimicrobial properties. Studies have explored the synthesis of thiazolide derivatives and their efficacy against various microbial strains, including bacteria and fungi. These studies contribute to the understanding of the structure-activity relationships of thiazolides and their potential as antimicrobial agents (Anuse et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c1-2-11-22-16-9-8-14(20)13-17(16)25-19(22)21-18(23)10-12-24-15-6-4-3-5-7-15/h1,3-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHWBXASXYJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)
![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)
![1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2649507.png)

![[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2649513.png)


![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)


![2-[6-(Trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2649522.png)


